

Unraveling the Anti-Cancer Mechanisms of Prenylterphenyllin: A Technical Guide

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Compound of Interest

Compound Name: Prenylterphenyllin

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Introduction

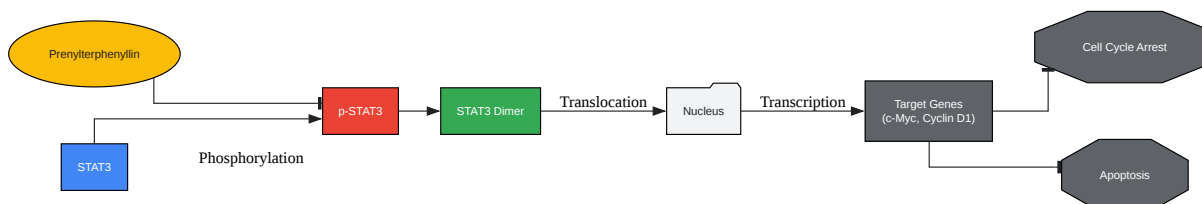
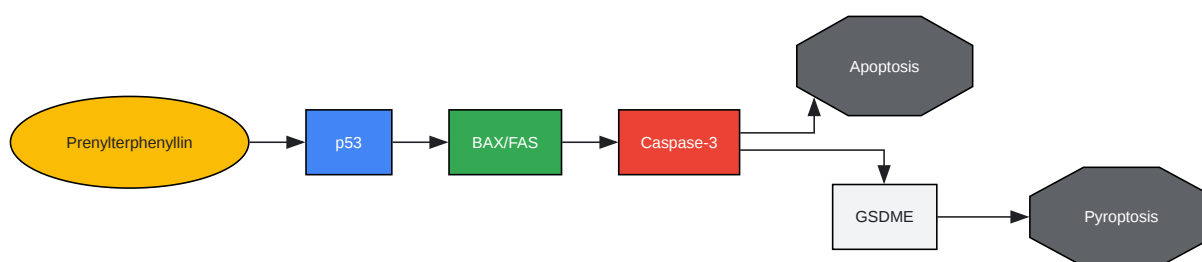
Prenylterphenyllin, a prenylated derivative of the natural p-terphenyl metabolite terphenyllin, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer activity of **Prenylterphenyllin**, drawing primarily from studies on its parent compound, terphenyllin. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Current research indicates that the anti-cancer effects of terphenyllin, and likely **Prenylterphenyllin**, are primarily mediated through two distinct signaling pathways: the induction of programmed cell death (apoptosis and pyroptosis) via the p53 signaling pathway and the inhibition of the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Pyroptosis via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, terphenyllin has been shown to upregulate the tumor suppressor protein p53. This activation triggers the intrinsic apoptotic pathway through the increased expression of pro-apoptotic proteins BAX and FAS. This cascade leads to the activation of caspase-3 (CASP3), a key executioner caspase. Activated CASP3 not only drives apoptosis but also cleaves Gasdermin E (GSDME), initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[1][2]



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References

- 1. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
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